Critical Intermediate for Letermovir: The Only Validated Pathway to a Clinically Approved CMV Terminase Inhibitor
5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a key, non-substitutable intermediate in the synthesis of Letermovir (AIC246) [1]. Letermovir is a first-in-class CMV terminase inhibitor with an EC50 of 3-5 nM against HCMV laboratory strains [2]. The compound's specific 1,2,4-triazole and formyl substitution pattern is essential for the final step in the patented synthetic route, where it undergoes a condensation reaction to form the core structure. Any deviation in the regiochemistry of the triazole or formyl group would lead to a different final product, making this specific CAS number a mandatory procurement item for organizations involved in Letermovir production or derivative research.
| Evidence Dimension | Regiochemical specificity for Letermovir synthesis |
|---|---|
| Target Compound Data | 5-formyl group at C5, 1,2,4-triazol-1-yl group at C2 of benzonitrile core |
| Comparator Or Baseline | 4-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile or 5-formyl-3-(1H-1,2,4-triazol-1-yl)benzonitrile |
| Quantified Difference | Incompatible with patented Letermovir synthetic pathway; yields incorrect product or no reaction. |
| Conditions | Synthetic organic chemistry, as described in US Patent 8,188,128 B2. |
Why This Matters
For organizations producing Letermovir or developing related antivirals, this compound is the only validated intermediate, ensuring regulatory compliance and successful API synthesis.
- [1] AiCuris GmbH & Co. KG. Antiviral acylated 1,2,4-triazole derivatives. US Patent 8,188,128 B2. 2012. View Source
- [2] Lischka P, et al. Antimicrob Agents Chemother. 2010 Mar;54(3):1290-7. View Source
